3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 7-position
Properties
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLCHBDFJLSACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been extensively studied for its potential as an anticancer agent. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest, thereby hindering cancer cell proliferation.
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, a series of bromopyrimidine analogs were synthesized and evaluated for their anticancer activity, showing promising results compared to standard treatments like Dasatinib .
Anti-inflammatory Properties
In addition to its anticancer properties, 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been explored for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Research indicates that it can inhibit specific enzymes involved in inflammatory responses, thus reducing inflammation in various models.
Material Science
Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of this compound allow it to be utilized in the synthesis of fluorescent materials and OLEDs. Its ability to emit light upon excitation makes it suitable for applications in optoelectronics and display technologies. Researchers are investigating its use as a component in hybrid materials that enhance the efficiency of light emission in OLED devices .
Biological Research
Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its interactions with various kinases and other enzymes provide insights into cellular signaling pathways and metabolic processes. For example, studies have shown that it can modulate the activity of kinases involved in cancer progression, making it an important probe for understanding tumor biology .
Biological Imaging
Due to its fluorescent properties, this compound is also being explored as a probe for biological imaging applications. Its ability to selectively bind to certain biomolecules allows researchers to visualize cellular processes in real-time, aiding in the study of disease mechanisms and drug efficacy .
Industrial Applications
Agrochemicals
In agricultural chemistry, this compound is being investigated for its potential use in developing agrochemicals that enhance crop protection and yield. Its effectiveness against pests and pathogens makes it a candidate for formulating new pesticides or herbicides that are both effective and environmentally friendly .
Specialty Chemicals
The versatility of this compound extends to its application in specialty chemicals used across various industries. Its chemical stability and reactivity allow it to be incorporated into diverse formulations, contributing to advancements in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
- 3-Amino-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity
Biological Activity
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 7-position. This unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1011355-16-0 |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 232.05 g/mol |
The primary biological activity of this compound is linked to its inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest, thereby preventing uncontrolled cell proliferation, which is particularly relevant in cancer therapy .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by disrupting cell cycle progression. For instance, studies demonstrate its effectiveness against HeLa (cervical cancer) and L929 (fibroblast) cells .
Enzyme Inhibition
In addition to CDK2, this compound has been investigated for its potential to inhibit other enzymes involved in critical biochemical pathways. This includes studies on its effects on dihydroorotate dehydrogenase (DHODH), which is a target for malaria treatment .
Case Studies
- Inhibition of CDK2 in Cancer Cells : A study demonstrated that treatment with this compound led to significant growth inhibition in cancer cell lines through the induction of apoptosis .
- Photophysical Properties : The compound has also been characterized for its photophysical properties, making it suitable for applications as a fluorescent probe in biological imaging .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The ability of the compound to be absorbed into systemic circulation.
- Distribution : The extent to which the compound distributes throughout body tissues.
- Metabolism : The metabolic pathways involved in the biotransformation of the compound.
- Excretion : The elimination pathways for the compound from the body.
These factors significantly influence the bioavailability and efficacy of the compound in clinical settings .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds.
| Compound | Biological Activity |
|---|---|
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | CDK2 inhibition, anticancer activity |
| 5-Methylpyrazolo[1,5-a]pyrimidine | Moderate anticancer activity |
| 3-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Lower potency in CDK inhibition |
Q & A
Q. What are the standard synthetic protocols for preparing 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid?
Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with enaminones or α,β-diketones in polar solvents (e.g., ethanol, DMF) under reflux. For example, cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 3-oxopentanoate derivatives yields the pyrazolo[1,5-a]pyrimidine core. Bromination at position 3 is achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) under controlled conditions . Post-synthesis, purification often involves recrystallization from DMF or ethanol.
Q. Which analytical techniques are essential for confirming the structure of this compound?
Answer: Key techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1670–1700 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–9 ppm). ¹³C NMR verifies the pyrimidine and pyrazole ring systems .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., M⁺ peaks matching C₉H₆BrN₃O₂) .
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/Br ratios .
Q. What are the primary biomedical applications of this compound in current research?
Answer: This compound serves as a precursor for bioactive derivatives, particularly in enzyme inhibition studies. For instance, pyrazolo[1,5-a]pyrimidine carboxamides exhibit activity against cathepsins (e.g., cathepsin K, IC₅₀ ~25 µM) and serotonin receptors, making them candidates for anti-inflammatory and neurodegenerative disease research . The bromine atom enhances electrophilicity for further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclocondensation efficiency by stabilizing intermediates .
- Catalysts : Acidic conditions (e.g., HCl in dioxane) or Lewis acids (e.g., ZnCl₂) accelerate ring closure .
- Temperature Control : Reflux in ethanol (78°C) minimizes side reactions compared to higher-boiling solvents .
- Purification : Gradient recrystallization (DMF → ethanol) removes unreacted starting materials .
Q. What strategies mitigate regioselectivity challenges during functionalization at position 7?
Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to block competing reactive sites .
- Directed Metalation : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively modify position 7 without disrupting the bromine at position 3 .
- Computational Modeling : DFT calculations predict electron density distribution to guide substitution .
Q. How is the compound’s enzyme inhibition potency quantified in vitro?
Answer:
- Enzyme Assays : Cathepsin inhibition is measured via fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K). IC₅₀ values are determined by dose-response curves .
- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms .
- Structural Analysis : Co-crystallization with target enzymes (e.g., cathepsin B) reveals binding modes via X-ray crystallography .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., serotonin 5-HT₆ receptors) using crystal structures from the PDB .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on lipophilicity (LogP ~2.5) and polar surface area (~80 Ų) .
Q. How does crystallography resolve structural ambiguities in derivatives?
Answer:
Q. What are the stability considerations for long-term storage?
Answer:
Q. How are contradictory biological activity data reconciled across studies?
Answer:
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Protease Selectivity Profiling : Test against related enzymes (e.g., cathepsin L vs. K) to identify off-target effects .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
